Phenyl 4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxylate
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Overview
Description
Phenyl 4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a phenylthio group, and a carboxylate ester
Preparation Methods
The synthesis of Phenyl 4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenylthio group: This step often involves nucleophilic substitution reactions where a thiol group is introduced to the piperidine ring.
Amidation: The propanamido group is introduced through amidation reactions, typically using reagents like carbodiimides.
Esterification: The final step involves esterification to form the carboxylate ester.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Phenyl 4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the piperidine ring or the phenylthio group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Phenyl 4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential therapeutic effects.
Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Phenyl 4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The phenylthio group may also play a role in binding to proteins or enzymes, affecting their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Phenyl 4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
Piperidine-1-carboxylate esters: These compounds share the piperidine ring and ester functional group but may have different substituents, leading to varied biological activities.
Phenylthio-substituted compounds: These compounds contain the phenylthio group, which can confer similar chemical reactivity and biological properties.
Amido-substituted piperidines: These compounds have an amido group attached to the piperidine ring, similar to the propanamido group in the target compound.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
phenyl 4-[(3-phenylsulfanylpropanoylamino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c25-21(13-16-28-20-9-5-2-6-10-20)23-17-18-11-14-24(15-12-18)22(26)27-19-7-3-1-4-8-19/h1-10,18H,11-17H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRSXNHXPCIMDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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